

# Physicochemical Properties of 2-Aminofuran-3-carbonitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Aminofuran-3-carbonitrile

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## Introduction

**2-Aminofuran-3-carbonitrile** is a heterocyclic organic compound featuring a furan ring substituted with both an amino and a cyano group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in synthetic organic chemistry, particularly for the synthesis of fused heterocyclic systems with potential pharmacological applications. The furan moiety itself is a common scaffold in a variety of natural products and biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of **2-aminofuran-3-carbonitrile**, with a focus on data relevant to researchers in drug discovery and development.

## Core Physicochemical Properties

While extensive experimental data for **2-aminofuran-3-carbonitrile** is not widely published, a combination of predicted and known properties for closely related compounds provides valuable insights.

Table 1: Physicochemical Data for **2-Aminofuran-3-carbonitrile**

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O	[1][2]
Molar Mass	108.10 g/mol	[1][2]
CAS Number	139370-56-2	[1][2]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point (Predicted)	278.8 ± 25.0 °C	
Density (Predicted)	1.26 ± 0.1 g/cm <sup>3</sup>	[2]
pKa (Predicted)	-1.32 ± 0.10	[2]
LogP (Predicted)	0.9	[1]
Solubility	Soluble in many organic solvents, sparingly soluble in water (predicted).	-

## Synthesis and Reactivity

The synthesis of **2-aminofuran-3-carbonitrile** can be achieved through several general methods for 2-aminofuran synthesis. A common and effective approach involves the cyclization of nitriles.[3] One plausible pathway is the reaction of an appropriate  $\alpha$ -hydroxyketone with malononitrile in the presence of a base.

## General Experimental Protocol: Synthesis of 2-Aminofurans from $\alpha$ -Hydroxyketones and Malononitrile

This protocol describes a generalized procedure that can be adapted for the synthesis of **2-aminofuran-3-carbonitrile**.

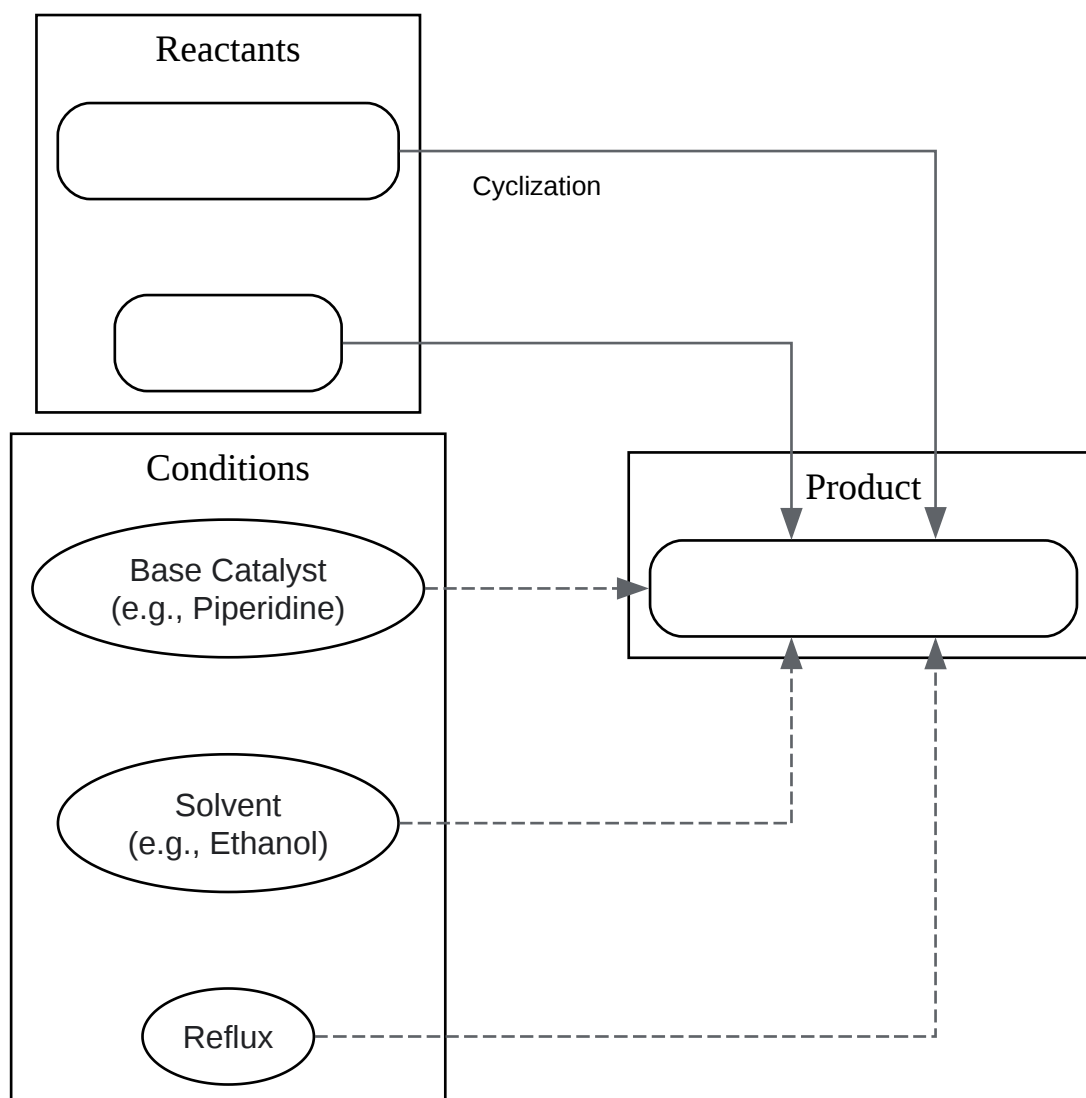
Materials:

- $\alpha$ -hydroxyketone precursor

- Malononitrile
- Base catalyst (e.g., piperidine, triethylamine)
- Solvent (e.g., ethanol, methanol)
- Standard laboratory glassware and purification apparatus

Procedure:

- Dissolve the  $\alpha$ -hydroxyketone and malononitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
- Add a catalytic amount of the base to the solution.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.



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General synthesis of **2-aminofuran-3-carbonitrile**.

## Reactivity

The **2-aminofuran-3-carbonitrile** scaffold possesses both nucleophilic (amino group) and electrophilic (nitrile group) centers, making it a versatile intermediate. The amino group can react with various electrophiles, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. A key application of this reactivity is in the synthesis of fused heterocyclic systems, such as furopyrimidines.[4]

## Spectroscopic Data

While specific experimental spectra for **2-aminofuran-3-carbonitrile** are not readily available, the expected spectral characteristics can be inferred from the functional groups present.

Table 2: Predicted Spectroscopic Data for **2-Aminofuran-3-carbonitrile**

Technique	Characteristic Peaks
<sup>1</sup> H NMR	Signals corresponding to the furan ring protons and the amino group protons. The chemical shifts of the furan protons would be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
<sup>13</sup> C NMR	Resonances for the five carbon atoms of the furan ring and the nitrile carbon. The chemical shifts would be indicative of their electronic environment. Carbonyl carbons in similar structures typically appear downfield (170-220 ppm).[5]
IR Spectroscopy	Characteristic absorption bands for the N-H stretching of the primary amine (around 3200-3600 cm <sup>-1</sup> , typically two bands), the C≡N stretching of the nitrile group (around 2250 cm <sup>-1</sup> ), and C-O and C=C stretching vibrations of the furan ring.[6]

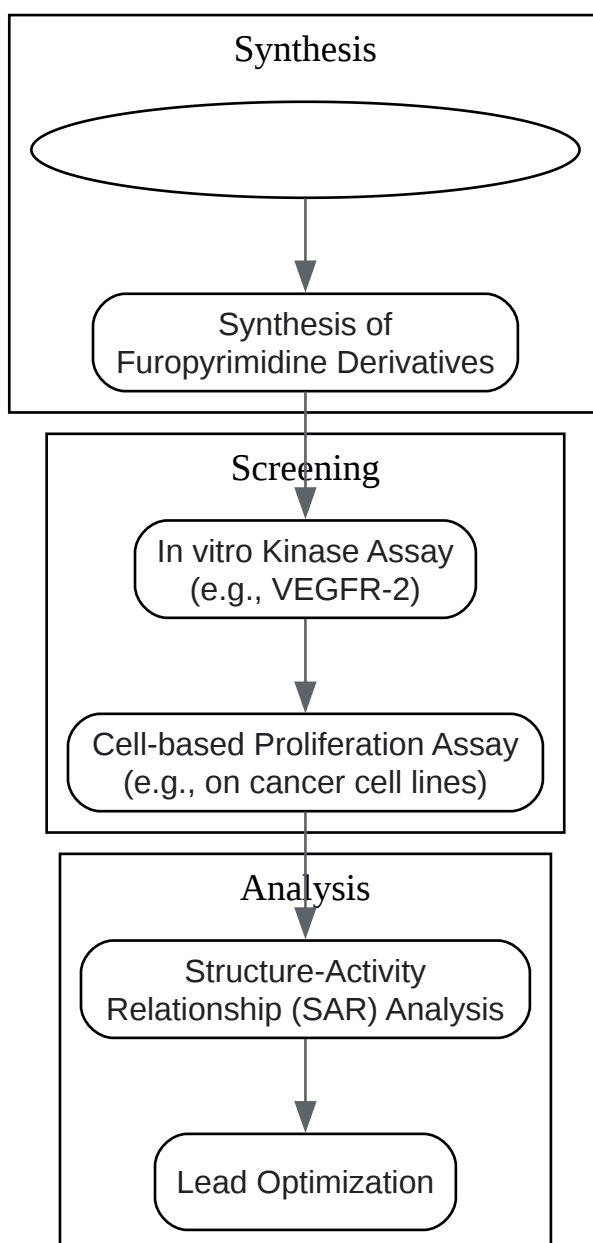
## Biological Significance and Drug Development Applications

Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[7][8] The **2-aminofuran-3-carbonitrile** core is a key intermediate in the synthesis of furopyrimidines, which are known to act as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2).[9] Inhibition of such signaling pathways is a critical strategy in the development of novel anticancer therapies.

## Experimental Workflow for Biological Evaluation

The following workflow outlines a general procedure for assessing the biological activity of derivatives synthesized from **2-aminofuran-3-carbonitrile**.



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### Workflow for drug discovery using **2-aminofuran-3-carbonitrile**.

This workflow begins with the synthesis of a library of derivatives, followed by in vitro screening against the target of interest. Active compounds are then evaluated in cell-based assays to determine their cellular potency and potential toxicity. The resulting data is used to establish structure-activity relationships (SAR), guiding the design and synthesis of more potent and selective analogs in the lead optimization phase.

## Conclusion

**2-Aminofuran-3-carbonitrile** is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. While a complete experimental dataset for its physicochemical properties is not yet available, existing data and predictive models provide a solid foundation for its use in research and development. The synthetic accessibility and the reactivity of its functional groups make it an attractive starting point for the generation of novel compounds targeting a range of biological pathways. Further investigation into the experimental properties and biological activities of **2-aminofuran-3-carbonitrile** and its derivatives is warranted and holds promise for the development of new therapeutic agents.

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